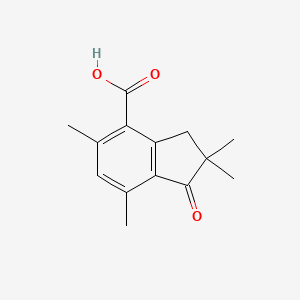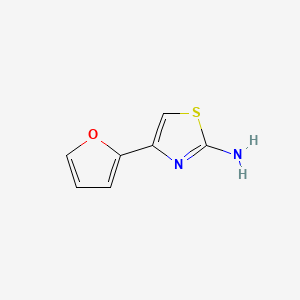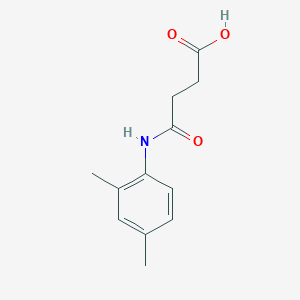
5-Fluoro-2,3-dimetil-1H-indol
Descripción general
Descripción
5-Fluoro-2,3-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10FN . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dimethyl-1H-indole can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Indole derivatives, including 5-Fluoro-2,3-dimethyl-1H-indole, are versatile building blocks in synthesis, providing access to diverse heterocycles . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical and Chemical Properties Analysis
5-Fluoro-2,3-dimethyl-1H-indole has a density of 1.2±0.1 g/cm3, a boiling point of 287.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 50.5±3.0 kJ/mol and a flash point of 127.6±25.9 °C .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el 5-Fluoro-2,3-dimetil-1H-indol, se ha encontrado que poseen actividad antiviral . Por ejemplo, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida del indol se prepararon e investigaron in vitro para la actividad antiviral en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .
Actividad antiinflamatoria
Los derivados del indol han mostrado actividad antiinflamatoria . Los compuestos con el núcleo del indol se han comparado con indometacina y celecoxib por sus actividades antiinflamatoria y analgésica .
Actividad anticancerígena
Se ha encontrado que los derivados del indol poseen actividad anticancerígena . El núcleo del indol se ha encontrado en muchas moléculas de fármacos sintéticos importantes, que se unen con alta afinidad a múltiples receptores, lo que las hace útiles para desarrollar nuevos derivados anticancerígenos .
Actividad anti-VIH
Se ha informado que los derivados del indol tienen actividad anti-VIH . Se han sintetizado nuevos derivados de xanthenona indolílicos y oxocromenílicos y se han realizado sus estudios de acoplamiento molecular como posibles agentes anti-VIH-1 .
Actividad antioxidante
Se ha encontrado que los derivados del indol poseen actividad antioxidante . El núcleo del indol, debido a su naturaleza aromática, se somete fácilmente a sustitución electrofílica, lo que puede mejorar sus propiedades antioxidantes .
Actividad antimicrobiana
Se ha encontrado que los derivados del indol poseen actividad antimicrobiana . El núcleo del indol está presente en muchos compuestos aromáticos bioactivos que muestran aplicaciones clínicas y biológicas, incluida la actividad antimicrobiana .
Actividad antituberculosa
Se ha encontrado que los derivados del indol poseen actividad antituberculosa . El núcleo del indol está presente en muchos compuestos aromáticos bioactivos que muestran aplicaciones clínicas y biológicas, incluida la actividad antituberculosa .
Actividad antidiabética
Se ha encontrado que los derivados del indol poseen actividad antidiabética . El núcleo del indol está presente en muchos compuestos aromáticos bioactivos que muestran aplicaciones clínicas y biológicas, incluida la actividad antidiabética .
Direcciones Futuras
The future directions for 5-Fluoro-2,3-dimethyl-1H-indole could involve further exploration of its synthesis methods, biological activities, and potential therapeutic applications. Given the importance of indole derivatives in natural products and drugs, there is considerable potential for future research in this area .
Mecanismo De Acción
Target of Action
The primary targets of 5-Fluoro-2,3-dimethyl-1H-indole It’s known that indole derivatives, which include 5-fluoro-2,3-dimethyl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 5-Fluoro-2,3-dimethyl-1H-indole Indole derivatives are known to interact with their targets, leading to various changes in cellular functions
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2,3-dimethyl-1H-indole Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by 5-Fluoro-2,3-dimethyl-1H-indole and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of 5-Fluoro-2,3-dimethyl-1H-indole It’s known that indole derivatives have diverse biological activities . For instance, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus
Análisis Bioquímico
Biochemical Properties
5-Fluoro-2,3-dimethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit cytotoxic properties against cancer cell lines such as MCF10A, Calu1, HCT116, Panc1, ACHN, and H460 . The compound’s interactions with these cells suggest that it may inhibit specific enzymes or proteins involved in cell proliferation and survival. Additionally, 5-Fluoro-2,3-dimethyl-1H-indole may interact with viral proteins, contributing to its antiviral activity .
Cellular Effects
The effects of 5-Fluoro-2,3-dimethyl-1H-indole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce cytotoxicity in cancer cells, leading to cell death . This effect is likely mediated through the disruption of critical signaling pathways that regulate cell growth and survival. Furthermore, 5-Fluoro-2,3-dimethyl-1H-indole may alter gene expression patterns, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-2,3-dimethyl-1H-indole involves several key interactions at the molecular level. The compound may bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been suggested that 5-Fluoro-2,3-dimethyl-1H-indole can inhibit enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, the compound may induce changes in gene expression, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2,3-dimethyl-1H-indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2,3-dimethyl-1H-indole remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2,3-dimethyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Fluoro-2,3-dimethyl-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, contributing to its overall biochemical activity . Understanding the metabolic pathways of 5-Fluoro-2,3-dimethyl-1H-indole is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Fluoro-2,3-dimethyl-1H-indole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, 5-Fluoro-2,3-dimethyl-1H-indole may accumulate in certain tissues or cellular compartments, influencing its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 5-Fluoro-2,3-dimethyl-1H-indole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of 5-Fluoro-2,3-dimethyl-1H-indole is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
5-fluoro-2,3-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQBVDDGHQQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355210 | |
| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-47-6 | |
| Record name | 5-Fluoro-2,3-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one](/img/structure/B1298717.png)

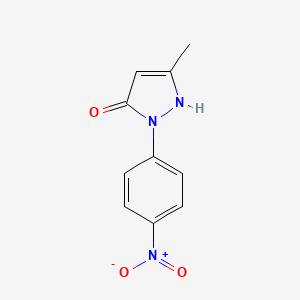
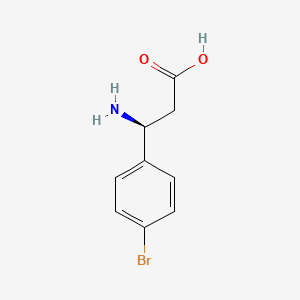

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
